Fenspiride N-oxide

描述

Synthesis Analysis

Fenspiride and its derivatives, including Fenspiride N-oxide, can be synthesized through various chemical processes. An efficient synthesis approach for key intermediates in Fenspiride synthesis involves using safer, less toxic, and more environmentally friendly reagents. For example, the synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol, a crucial intermediate in Fenspiride synthesis, has been improved by replacing hazardous reagents with aqueous ammonia, making the process greener and safer (Panchabhai et al., 2021).

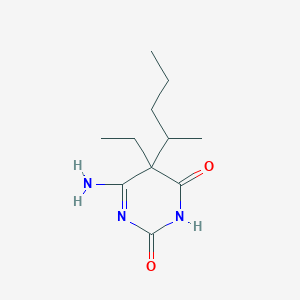

Molecular Structure Analysis

The crystal and molecular structure of fenspiride has been determined, showing that it crystallizes in the monoclinic system. The structure is characterized by two crystallographically independent molecules in the general position of the space group P21/n, with specific unit cell parameters that define its unique crystallographic signature (Pagola, 2020).

Chemical Reactions and Properties

The chemical properties of Fenspiride N-oxide and related compounds involve various reactions, including their transformation under different conditions. For instance, the degradation products of fenspiride hydrochloride in oral liquid formulations have been identified, which include Fenspiride N-oxide among other compounds. This study highlights the importance of understanding the chemical stability and reaction pathways of fenspiride and its derivatives (Cioroiu et al., 2018).

科学研究应用

Anti-inflammatory and Anti-endotoxemia Effects : Fenspiride demonstrates potential benefits in treating endotoxemia by reducing tumor necrosis factor concentrations, stimulating alveolar macrophages, and decreasing lethality in models of endotoxemia (De Castro et al., 1995). It also inhibits neutrophil migration and tumor necrosis factor release by stimulated macrophages, suggesting its anti-inflammatory effects (Cunha et al., 1993).

Respiratory and Bronchial Applications : The drug reduces the release of neuropeptides from sensory nerve endings and has postjunctional actions on bronchial smooth muscle (Girard et al., 1997). It also reduces capsaicin- and citric acid-induced bronchoconstriction and cough in guinea pigs (Laude et al., 1995), and improves airway function and arterial oxygen tension in patients with mild chronic obstructive pulmonary disease (COPD) (Bee et al., 1995).

Bone Health : Long-term administration of fenspiride does not negatively impact bone mineral density and bone turnover in young growing rats (Matuszewska et al., 2019).

Application in Schoolchildren Smokers : Fenspiride plays a positive role in therapeutic measures for smoking schoolchildren (Kozhevnikova & Protasenya, 2012).

Pharmacokinetic Analysis : The determination of fenspiride in biological fluids is facilitated by liquid-liquid extraction and reversed-phase column techniques, aiding in pharmacokinetic analyses and drug monitoring studies (Sauveur et al., 1989).

Cyclic Nucleotide Phosphodiesterase Isoenzymes : Fenspiride inhibits cyclic AMP and cyclic GMP hydrolytic activity in human bronchial tissues, contributing to its effects on airways (Cortijo et al., 1998).

Treatment of Eustachian Tube Obstruction : When combined with basal pharmacotherapy, fenspiride promotes normalization of ventilation and drainage functions in patients with acute tubootitis and exudative otitis media (Fedin, 2015).

Chronic Obstructive Pulmonary Disease (COPD) Treatment : It is recommended for treating COPD of stage I and II in combination with broncholytic drugs, improving the efficacy of standard treatment (Butorov et al., 2008).

Prevention of Myringosclerosis : Topical application of fenspiride inhibits the development of myringosclerosis in rats (Mattsson & Hellström, 2006).

Molecular Structure Analysis : The molecular structure of fenspiride, a bronchodilator and anti-inflammatory drug, has been reported (Pagola, 2020).

Chemical and Toxicological Studies : Methods for studying fenspiride in urine include thin-layer chromatography, gas chromatography-mass spectrometry, and high-performance liquid chromatography (Kalekin et al., 2019).

Proarrhythmic Potency Analysis : Mechanistic mathematical modeling helps assess the influence of various factors on QT interval prolongation due to different doses of fenspiride (Wiśniowska et al., 2020).

Respiratory Tract Infections Treatment : Fenspiride therapy is successful in treating acute respiratory tract infections, decreasing symptoms like cough and nose obturation (Płusa & Nawacka, 1998).

Degradation Products Analysis : A new chromatographic method accurately identifies the main degradation products of fenspiride hydrochloride in oral liquid formulations (Cioroiu et al., 2018).

属性

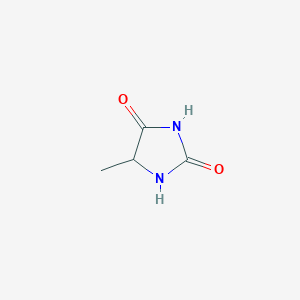

IUPAC Name |

8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJGEWJSVTMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fenspiride N-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]-1-propanon](/img/structure/B32775.png)